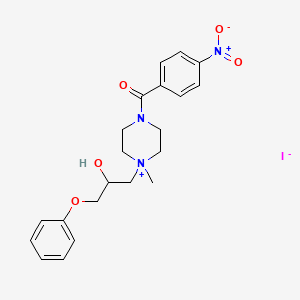
(2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol, also known as DIMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is not fully understood. However, studies have suggested that (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may also interfere with the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has low toxicity and does not exhibit significant side effects. However, its effects on the human body are not fully understood. (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases. It has also been studied for its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol in lab experiments is its low toxicity and lack of significant side effects. This makes it a safer alternative to other chemical compounds that may be more harmful to researchers. However, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol. One area of interest is the development of new pharmaceuticals based on (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol. Studies have shown that (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol exhibits antitumor activity, and further research may lead to the development of new cancer treatments. Another area of interest is the use of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol in the development of new organic materials with optoelectronic properties. Finally, research on the mechanism of action of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol may lead to a better understanding of its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol involves the reaction of 2,5-dimethylbenzaldehyde with 2-isopropyl-1-methyl-1H-imidazole-5-carbaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol.
Scientific Research Applications
(2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been studied for its potential use in various fields, including pharmaceuticals, materials science, and organic electronics. In the pharmaceutical industry, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been found to exhibit antitumor activity against certain cancer cell lines. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In materials science, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been used as a building block for the synthesis of novel organic materials with optoelectronic properties. In organic electronics, (2,5-dimethylphenyl)(2-isopropyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has been used as a dopant for the fabrication of organic light-emitting diodes.
properties
IUPAC Name |
(2,5-dimethylphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(2)21-23-14-20(24(21)5)22(25,18-9-7-6-8-10-18)19-13-16(3)11-12-17(19)4/h6-15,25H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYCVHYZNXCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)(C3=CN=C(N3C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5173056.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5173059.png)
![10-(1-methylethylidene)-4-(2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173062.png)
![4-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5173071.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173083.png)
![4-{[3-(4-methyl-1-piperazinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5173092.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5173144.png)
![4-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5173149.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5173155.png)


![7-(1-methylethylidene)-3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5173169.png)